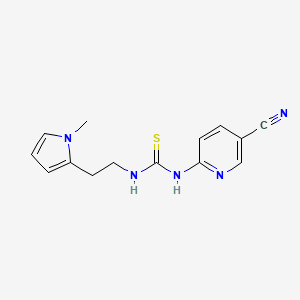
Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique structure that includes a cyano group, a pyridine ring, and a pyrrole moiety, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-pyridinecarboxylic acid with 1-methyl-1H-pyrrole-2-carboxaldehyde in the presence of a suitable catalyst. The intermediate product is then treated with thiourea under controlled conditions to yield the final compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiourea derivatives with different substituents on the pyridine or pyrrole rings. Examples include:
- Thiourea, N-(2-pyridinyl)-N’-(2-(1H-pyrrol-2-yl)ethyl)-
- Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1H-pyrrol-2-yl)ethyl)-
Uniqueness
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
181305-52-2 |
|---|---|
Molekularformel |
C14H15N5S |
Molekulargewicht |
285.37 g/mol |
IUPAC-Name |
1-(5-cyanopyridin-2-yl)-3-[2-(1-methylpyrrol-2-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H15N5S/c1-19-8-2-3-12(19)6-7-16-14(20)18-13-5-4-11(9-15)10-17-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18,20) |
InChI-Schlüssel |
ZHALZSRGISCBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CCNC(=S)NC2=NC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
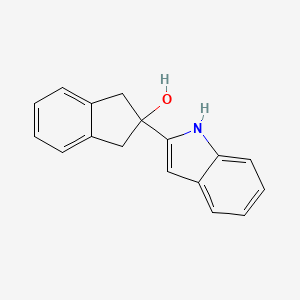
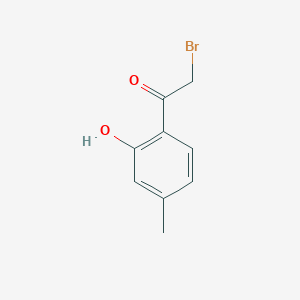
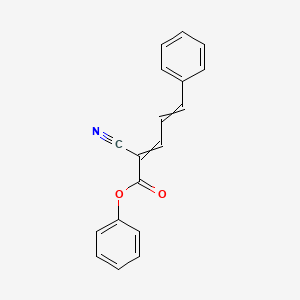
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
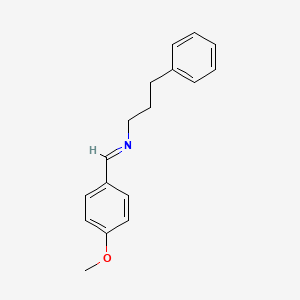

![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
